molecular formula C15H15BrO B14760870 4'-Bromo-3'-methoxy-2,3-dimethyl-1,1'-biphenyl

4'-Bromo-3'-methoxy-2,3-dimethyl-1,1'-biphenyl

Cat. No.: B14760870
M. Wt: 291.18 g/mol
InChI Key: TWZBNIBFRYHQKI-UHFFFAOYSA-N
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Description

4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position, a methoxy group at the 3’ position, and two methyl groups at the 2 and 3 positions on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.

Scientific Research Applications

4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through well-defined reaction pathways. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

1-bromo-4-(2,3-dimethylphenyl)-2-methoxybenzene

InChI

InChI=1S/C15H15BrO/c1-10-5-4-6-13(11(10)2)12-7-8-14(16)15(9-12)17-3/h4-9H,1-3H3

InChI Key

TWZBNIBFRYHQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)OC)C

Origin of Product

United States

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